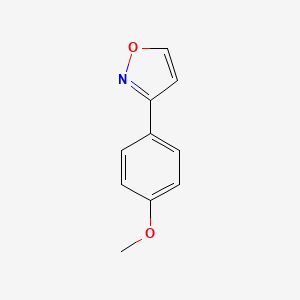

3-(4-Methoxyphenyl)isoxazole

Vue d'ensemble

Description

3-(4-Methoxyphenyl)isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms at adjacent positions. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)isoxazole typically involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. One such method involves the use of ferric oxide nanocatalysts, which facilitate the cycloaddition reaction under mild conditions, yielding high purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like manganese dioxide (MnO2) to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: MnO2, room temperature.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, bases like sodium hydride (NaH), or acids like trifluoroacetic acid (TFA).

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .

Applications De Recherche Scientifique

Synthesis of 3-(4-Methoxyphenyl)isoxazole

The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate aldehydes or ketones under various conditions. A notable method includes the use of 4-methoxybenzaldehyde, which reacts with hydroxylamine hydrochloride to form an oxime that undergoes cyclization to yield the isoxazole derivative. This process can be optimized through microwave irradiation or metal-free synthetic routes to enhance efficiency and yield .

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of isoxazole derivatives, including this compound. For instance, hybrid compounds combining isoxazoles with other pharmacophores have shown potent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of electron-donating groups significantly enhances antibacterial potency while maintaining low cytotoxicity .

Antiparasitic Activity

Research indicates that isoxazole derivatives exhibit promising activity against parasites like Trypanosoma cruzi, responsible for Chagas disease. Compounds in this class have demonstrated selective inhibition with low cytotoxicity, making them potential candidates for further development in antiparasitic therapies .

Neuroprotective Effects

Studies on mitochondrial permeability transition pore inhibitors have revealed that certain isoxazole derivatives can enhance calcium retention capacity in mitochondria. This property is crucial for neuroprotection and could lead to therapeutic applications in neurodegenerative diseases .

Case Studies

- Antibacterial Activity : A study evaluated a series of isoxazole-triazole hybrids, including derivatives of this compound. The compounds were tested against various bacterial strains, showing significant inhibition zones comparable to standard antibiotics. The best-performing compound exhibited an inhibition zone of 36.4 mm against E. coli.

- Neuroprotective Potential : In a zebrafish model for muscular dystrophies, a derivative of this compound was found to inhibit mitochondrial swelling effectively, suggesting its potential as a neuroprotective agent. The compound demonstrated a high calcium retention capacity, indicating its ability to modulate mitochondrial function positively .

- Antiparasitic Efficacy : Isoxazole derivatives were synthesized and evaluated for their activity against T. cruzi. The results showed that specific substitutions on the phenyl ring significantly enhanced selectivity and potency against the parasite without increasing cytotoxic effects on host cells .

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. It acts as a molecular chaperone, promoting the maturation and structural maintenance of target proteins involved in cell cycle control and signal transduction . This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound with a similar five-membered ring structure.

Oxazole: Another five-membered heterocycle with oxygen and nitrogen atoms, but with different positioning.

Thiazole: Contains sulfur instead of oxygen, offering different chemical properties.

Uniqueness: 3-(4-Methoxyphenyl)isoxazole is unique due to the presence of the methoxy group, which enhances its biological activity and chemical stability compared to other isoxazole derivatives . This makes it a promising candidate for further research and development in various scientific fields.

Activité Biologique

3-(4-Methoxyphenyl)isoxazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that derivatives of isoxazole, including this compound, exhibit antiviral properties. For instance, modifications in the aryl substituent have been shown to enhance the compound's ability to inhibit viral entry, with some derivatives achieving IC50 values as low as 2.5 μM against filoviruses like Ebola .

- Antimicrobial Effects : Studies have demonstrated that isoxazole derivatives possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest significant efficacy in inhibiting biofilm formation and reducing bacterial viability .

- Anti-inflammatory Properties : Isoxazole compounds have been evaluated for their ability to modulate inflammatory pathways. The inhibition of leukotriene B4 formation in human neutrophils highlights their potential as anti-inflammatory agents .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values for this compound and its derivatives:

Case Studies

- Antiviral Efficacy : A study explored the structure-activity relationship (SAR) of various isoxazoles, revealing that modifications in the aryl group significantly influenced antiviral potency against filoviruses. The presence of a methoxy group was critical for maintaining activity .

- Antimicrobial Activity : In vitro studies demonstrated that isoxazole derivatives showed low cytotoxicity while effectively reducing biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that these compounds could be developed into therapeutic agents for treating infections caused by resistant strains .

- Anti-inflammatory Potential : Research assessing the anti-inflammatory effects of arylxanthones indicated that similar structural motifs in isoxazoles could provide insights into their mechanism of action in inhibiting pro-inflammatory mediators .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVBMOWWQXBIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485741 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61428-20-4 | |

| Record name | 3-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(4-Methoxyphenyl)isoxazole interact with copper to inhibit corrosion?

A1: Research suggests that this compound acts as an effective corrosion inhibitor for copper in 1 M sulfuric acid solutions. [] The compound achieves this by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive ions with the metal. [] This adsorption process, as demonstrated by electrochemical impedance spectroscopy (EIS), increases the total resistance of the copper surface, indicating a decrease in the corrosion rate. []

Q2: What is the nature of this compound adsorption onto the copper surface?

A2: Experimental data, particularly the analysis of polarization curves and adherence to the Langmuir isotherm, suggests that the adsorption of this compound on copper occurs through a combination of physical and chemical interactions. [] This implies the involvement of both weak van der Waals forces and stronger chemical bonds in the formation of the protective layer on the copper surface.

Q3: How does temperature affect the performance of this compound as a corrosion inhibitor?

A3: While the provided research abstracts don't explicitly detail the impact of temperature on the inhibitor's performance, one study mentions investigating this aspect. [] Further research focusing on the temperature dependence of this compound's adsorption and inhibition properties would be valuable. Such studies could reveal optimal temperature ranges for its application and provide insights into the activation energies associated with the adsorption process.

Q4: Beyond experimental techniques, are there computational methods being used to study this compound?

A4: One of the research abstracts mentions employing quantum chemical calculations in conjunction with experimental techniques. [] These calculations are likely used to investigate the electronic structure of this compound, providing insights into its reactivity and interactions with the copper surface at a molecular level. This approach complements experimental findings and can contribute to a deeper understanding of the inhibitor's mechanism of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.